molecular formula C15H20N2O2S B7938940 Tert-butyl (3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate

Tert-butyl (3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate

Cat. No.: B7938940
M. Wt: 292.4 g/mol
InChI Key: UXJZHJRGQSJQGM-UHFFFAOYSA-N
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Description

Tert-butyl (3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives This compound is characterized by the presence of a cyano group, a methyl group, and a tert-butyl carbamate group attached to a tetrahydrobenzo[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted phenylacetic acids and sulfur sources.

    Introduction of the cyano group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by a cyano group.

    Attachment of the tert-butyl carbamate group: This can be done using tert-butyl chloroformate in the presence of a base to form the carbamate ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Tert-butyl (3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The cyano group and the benzo[b]thiophene core are key functional groups that contribute to its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
  • Tert-butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate

Uniqueness

Tert-butyl (3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate is unique due to its specific substitution pattern on the benzo[b]thiophene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-9-5-6-10-11(8-16)13(20-12(10)7-9)17-14(18)19-15(2,3)4/h9H,5-7H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJZHJRGQSJQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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